molecular formula C30H37ClN4O3S2 B6526646 4-[benzyl(ethyl)sulfamoyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide hydrochloride CAS No. 1135211-28-7

4-[benzyl(ethyl)sulfamoyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide hydrochloride

Cat. No. B6526646
CAS RN: 1135211-28-7
M. Wt: 601.2 g/mol
InChI Key: FPJRQEULQATKMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[benzyl(ethyl)sulfamoyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide hydrochloride is a useful research compound. Its molecular formula is C30H37ClN4O3S2 and its molecular weight is 601.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 600.1995611 g/mol and the complexity rating of the compound is 881. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

MLS001239388, also known as F2019-2141, is an anti-CD40 agonist antibody . CD40 is an immune-stimulatory receptor centrally involved in activating antigen-presenting cells and downstream anti-tumor immunity .

Mode of Action

The compound interacts with its target, CD40, by binding to it . This binding triggers a series of events that lead to the activation of antigen-presenting cells and downstream anti-tumor immunity . The compound has been engineered with optimized Fc binding to FcγRIIB, which significantly enhances its CD40 agonist activity .

Biochemical Pathways

The activation of CD40 by MLS001239388 leads to the stimulation of antigen-presenting cells, which play a crucial role in the immune response against tumors . This stimulation triggers a cascade of events in the immune system that ultimately leads to the destruction of tumor cells .

Pharmacokinetics

The compound is delivered intravesically, directly into the bladder . This method of administration allows for potent and durable anti-tumor immunity without associated systemic toxicity . The pharmacokinetics of MLS001239388, including its absorption, distribution, metabolism, and excretion (ADME) properties, are likely to be influenced by this route of administration .

Result of Action

The result of MLS001239388’s action is the activation of the immune system’s anti-tumor response . This leads to the destruction of tumor cells and a reduction in tumor size . In preclinical studies, the compound has shown potent and durable anti-tumor immunity in both front-line and BCG-unresponsive settings .

Action Environment

The action of MLS001239388 is influenced by the environment in which it is administered. The compound is delivered directly into the bladder, which allows for a concentrated local effect and reduces the risk of systemic toxicity . The efficacy and stability of the compound may also be influenced by factors such as the patient’s overall health, the presence of other medications, and the specific characteristics of the tumor .

properties

IUPAC Name

4-[benzyl(ethyl)sulfamoyl]-N-[3-(dimethylamino)propyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36N4O3S2.ClH/c1-6-33(21-24-11-8-7-9-12-24)39(36,37)26-16-14-25(15-17-26)29(35)34(20-10-19-32(4)5)30-31-28-23(3)22(2)13-18-27(28)38-30;/h7-9,11-18H,6,10,19-21H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJRQEULQATKMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CCCN(C)C)C3=NC4=C(S3)C=CC(=C4C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

601.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.